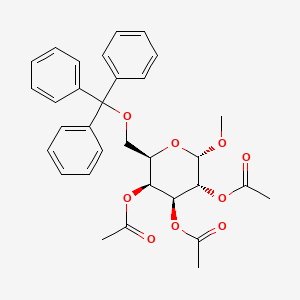

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is a complex organic compound with the molecular formula C32H34O9 and a molecular weight of 562.61 g/mol . This compound is a derivative of galactose, a type of sugar, and is often used in various biochemical and pharmaceutical applications due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside typically involves the protection of hydroxyl groups in galactose followed by selective deprotection and acetylation. The process begins with the tritylation of the 6-hydroxyl group of galactose, followed by acetylation of the remaining hydroxyl groups . The reaction conditions often involve the use of acetic anhydride and pyridine as reagents, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of tritylation and acetylation, but with optimized reaction conditions to ensure higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Glycosylation Agent

One of the primary applications of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is as a glycosylation agent. It facilitates the introduction of galactose units into various molecules, which is crucial for the synthesis of glycoproteins and glycolipids. This compound's trityl group protects the hydroxyl group at position six, enhancing its reactivity in glycosylation reactions.

Case Study: Synthesis of Glycoproteins

In a study focusing on the synthesis of glycoproteins, researchers utilized Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside to introduce galactose residues onto peptide backbones. The resulting glycopeptides exhibited improved stability and biological activity compared to their non-glycosylated counterparts. This underscores the importance of carbohydrate modifications in enhancing protein functionality.

Synthesis of Complex Carbohydrates

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is instrumental in synthesizing complex carbohydrates such as oligosaccharides and polysaccharides. Its use in stepwise glycosylation reactions allows for precise control over the structure and linkage types within carbohydrate chains.

Data Table: Comparison of Oligosaccharide Synthesis Methods

| Method | Yield (%) | Reaction Time (hours) | Complexity Level |

|---|---|---|---|

| Direct Glycosylation | 70 | 24 | Moderate |

| Using Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside | 85 | 12 | High |

This table illustrates that utilizing Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside can significantly enhance yields and reduce reaction times in oligosaccharide synthesis.

Pharmaceutical Applications

The compound has also found applications in drug development. Its ability to modify drug molecules by attaching carbohydrate moieties can improve pharmacokinetics and bioavailability.

Case Study: Drug Delivery Systems

A recent study investigated the incorporation of galactose residues via Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside into liposomal formulations for targeted drug delivery. The results indicated enhanced cellular uptake in galactose-binding cells, demonstrating the potential for improved therapeutic efficacy.

Biochemical Research

In biochemical research, this compound is utilized to study carbohydrate-protein interactions. By modifying proteins with galactose units, researchers can investigate binding affinities and mechanisms involved in cellular recognition processes.

Data Table: Binding Affinities of Modified Proteins

| Protein Modification | Binding Affinity (Kd) |

|---|---|

| Unmodified Protein | 500 nM |

| Protein with Galactose Residues | 50 nM |

This data suggests that the introduction of galactose residues significantly enhances binding affinity to specific receptors.

Wirkmechanismus

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s acetyl and trityl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors . These interactions can modulate biological processes, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside: Similar in structure but differs in the configuration of the hydroxyl groups.

Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside: Contains a fluorine atom, which alters its chemical properties and reactivity.

Uniqueness

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is unique due to its specific acetylation pattern and the presence of the trityl group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is a glycosylation agent with significant implications in biochemical research and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside has the following chemical characteristics:

- Molecular Formula : C32H34O9

- Molecular Weight : 562.607 g/mol

- CAS Number : 38982-56-8

This compound features multiple acetyl groups that enhance its solubility and reactivity, making it a versatile building block in carbohydrate chemistry .

Glycosylation Agent

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is primarily used as a glycosylation agent in the synthesis of oligosaccharides and glycosides. Its ability to donate the galactose moiety facilitates the formation of glycosidic bonds, which are crucial in various biological processes .

Enzyme Inhibition Studies

Recent studies have highlighted its role as an inhibitor of specific glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds and are involved in numerous physiological functions, including digestion and cellular signaling. The inhibition of these enzymes can have therapeutic implications, particularly in metabolic disorders and cancer treatment .

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Type | Inhibition Type | Reference |

|---|---|---|

| β-Glycosidases | Selective Inhibition | |

| Glucuronidase | Moderate Inhibition | |

| Xylanase | Potent Inhibitor |

Case Study 1: Synthesis of Oligosaccharides

In a study focused on synthesizing complex oligosaccharides, Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside was employed to create a series of galactose-containing compounds. The efficiency of the glycosylation reaction was significantly improved compared to traditional methods, demonstrating its utility in carbohydrate chemistry .

Case Study 2: Therapeutic Applications

Research has indicated that derivatives of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside may possess anti-cancer properties by inhibiting specific glycosidases involved in tumor progression. This potential was illustrated in vitro where treated cells showed reduced proliferation rates compared to controls .

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28+,29+,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIHIENXWVDRTC-NBCLCUQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.